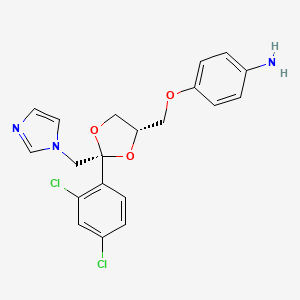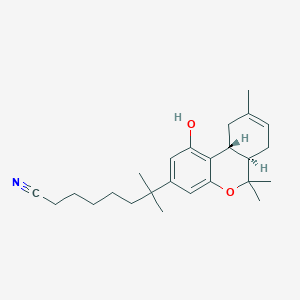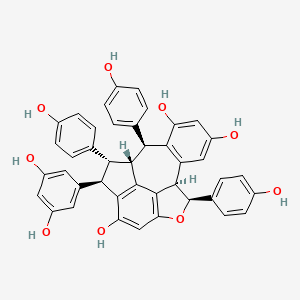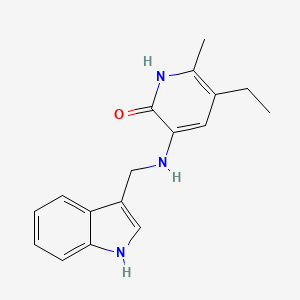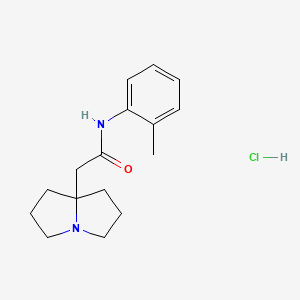
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride is a chemical compound that belongs to the class of pyrrolizine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolizine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Acetamide formation: Introduction of the acetamide group through acylation reactions.
Substitution with the 2-methylphenyl group: This step might involve nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final step usually involves treating the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Investigating its therapeutic potential for treating diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolizidine alkaloids: Naturally occurring compounds with similar structures.
Other pyrrolizine derivatives: Synthetic compounds with variations in functional groups.
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride may have unique properties due to its specific functional groups and the presence of the hydrochloride salt, which can affect its solubility, stability, and biological activity.
Propiedades
Número CAS |
88069-37-8 |
|---|---|
Fórmula molecular |
C16H23ClN2O |
Peso molecular |
294.82 g/mol |
Nombre IUPAC |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2-methylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c1-13-6-2-3-7-14(13)17-15(19)12-16-8-4-10-18(16)11-5-9-16;/h2-3,6-7H,4-5,8-12H2,1H3,(H,17,19);1H |
Clave InChI |
KONRCFRUGGNYQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CC23CCCN2CCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


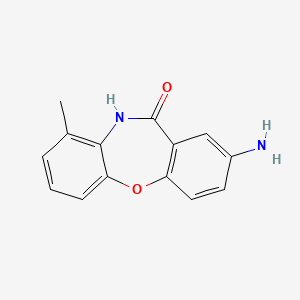


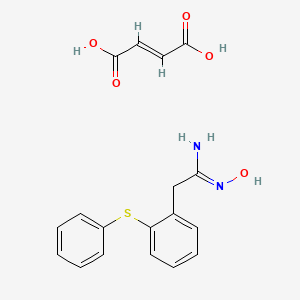
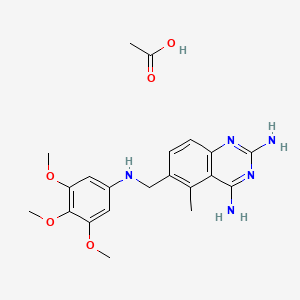
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
